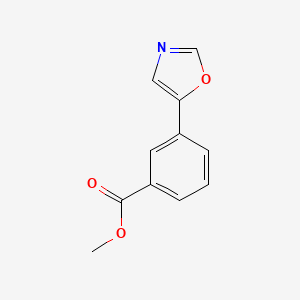

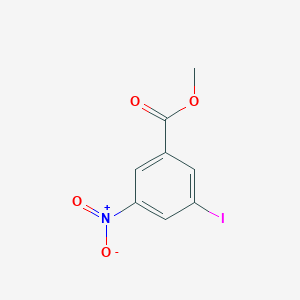

Methyl 3-(1,3-oxazol-5-yl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

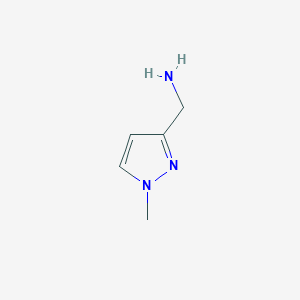

Methyl 3-(1,3-oxazol-5-yl)benzoate is a chemical compound that is part of a broader class of organic compounds known for their heterocyclic structures containing oxygen and nitrogen atoms. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs, such as oxazolone and benzoxazole derivatives, have been synthesized and analyzed, indicating the interest in this class of compounds for their potential applications and properties .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful control of conditions to ensure the formation of the desired product. For instance, the synthesis of methyl 3-arylamino-2-benzoylaminopropenoates, which are structurally related to this compound, involves the reaction with phosphorus oxychloride in pyridine at elevated temperatures . Similarly, the synthesis of methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[2,3-d]imidazole-2-yl)benzoate, another related compound, is performed using a one-pot synthesis method starting from methyl 2-hydroxy-4-carboxybenzoate and 4,5-dinitro-1,2-benzenediamine . These examples demonstrate the complexity and specificity required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of compounds in this class is often determined using spectroscopic methods and quantum chemical calculations. For example, the molecular structure, vibrational frequencies, and infrared intensities of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one were determined using HF and DFT methods . Similarly, the crystal structure of 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate was elucidated, revealing dihedral angles and hydrogen bonding interactions . These studies provide insights into the three-dimensional arrangement of atoms in the molecule and the potential for intermolecular interactions.

Chemical Reactions Analysis

The reactivity of such compounds can lead to a variety of chemical transformations. For instance, methyl 3-arylamino-2-benzoylaminopropenoates can undergo reactions to form bis-oxazolones under certain conditions . The understanding of these reactions is crucial for the development of new synthetic pathways and the discovery of novel compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The vibrational spectra, molecular electrostatic potential, and thermodynamic properties can be investigated using spectroscopic techniques and computational methods . These properties are essential for predicting the behavior of the compounds in different environments and for their potential applications in various fields, such as materials science or pharmaceuticals.

Applications De Recherche Scientifique

Synthetic Applications and Biological Activities

Synthetic Versatility : Methyl-2-formyl benzoate, closely related to Methyl 3-(1,3-oxazol-5-yl)benzoate, is highlighted for its bioactive precursor role in the synthesis of compounds with a range of pharmacological activities, including antifungal, antihypertensive, anticancer, and antiviral properties. It serves as a significant structure and an excellent precursor for discovering new bioactive molecules due to its synthetic versatility, acting as a raw material for the preparation of medical products (Farooq & Ngaini, 2019) Farooq & Ngaini, 2019.

Organic Synthesis Applications : The review on synthetic utilities of o-phenylenediamines, including approaches for synthesizing benzimidazoles, quinoxalines, and benzo(1,5)diazepines, indicates the role of such compounds in facilitating the synthesis of various bioactive molecules. This showcases the importance of specific synthetic methodologies in drug discovery and organic chemistry (Ibrahim, 2011) Ibrahim,2011.

Photophysical Applications : A study on the scintillation properties of plastic scintillators based on polymethyl methacrylate discusses the use of oxazole derivatives, including 1,3-divinylbenzene and 1,1,3-trimethyl-3-phenylindan, to improve scintillation efficiency, optical transparency, and stability. This illustrates the application of oxazole derivatives in the development of materials with enhanced photophysical properties (Salimgareeva & Kolesov, 2005) Salimgareeva & Kolesov, 2005.

Role in Neuroscience Research : The exploration of ER to synapse trafficking of NMDA receptors, where 2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid receptors (AMPARs) and N-methyl-D-aspartate receptors (NMDARs) play critical roles, highlights the significance of oxazole derivatives in understanding synaptic functions and potential implications in neurological diseases (Horak et al., 2014) Horaketal.,2014.

Safety and Hazards

The safety information for Methyl 3-(1,3-oxazol-5-yl)benzoate includes several hazard statements: H302+H312+H332;H319;H335 . This indicates that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause eye irritation and may cause respiratory irritation . The precautionary statements include P261;P271;P280, which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, using this product only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

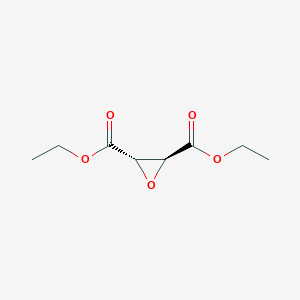

methyl 3-(1,3-oxazol-5-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-14-11(13)9-4-2-3-8(5-9)10-6-12-7-15-10/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKAJBRBOVEEGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CN=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427811 |

Source

|

| Record name | methyl 3-(1,3-oxazol-5-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

850375-14-3 |

Source

|

| Record name | methyl 3-(1,3-oxazol-5-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1310954.png)